
2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-Chlor-3,8-dimethylchinolin-hydrochlorid ist eine chemische Verbindung mit der Summenformel C11H12Cl2N2. Es ist ein Derivat von Chinolin, einer heterozyklischen aromatischen organischen Verbindung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-5-Chlor-3,8-dimethylchinolin-hydrochlorid umfasst typischerweise die Chlorierung von 3,8-Dimethylchinolin, gefolgt von einer Aminierung. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid, und der Aminierungsschritt kann die Verwendung von Ammoniak oder Amingeräten unter kontrollierten Temperatur- und Druckbedingungen umfassen.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 2-Amino-5-Chlor-3,8-dimethylchinolin-hydrochlorid großtechnische Chlorierungs- und Aminierungsprozesse umfassen. Diese Prozesse sind auf Ausbeute und Reinheit optimiert und verwenden häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-5-Chlor-3,8-dimethylchinolin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu Chinolin-N-oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amingeräte umwandeln.
Substitution: Das Chloratom in der Verbindung kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-oxide.
Reduktion: Verschiedene Amingeräte.
Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die das Chloratom ersetzen.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-Chlor-3,8-dimethylchinolin-hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-5-Chlor-3,8-dimethylchinolin-hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und zu einer Hemmung oder Aktivierung spezifischer Pfade führen. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-3,8-dimethylchinolin-hydrochlorid
- 7-Chlor-3,8-dimethylchinolin
Einzigartigkeit
2-Amino-5-Chlor-3,8-dimethylchinolin-hydrochlorid ist aufgrund der spezifischen Positionierung der Amino- und Chlorogruppen am Chinolinring einzigartig. Diese einzigartige Struktur verleiht besondere chemische Eigenschaften und Reaktivität, was es für spezifische Anwendungen wertvoll macht, für die andere ähnliche Verbindungen möglicherweise nicht geeignet sind.
Eigenschaften
CAS-Nummer |
1172287-68-1 |
|---|---|
Molekularformel |
C11H12Cl2N2 |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
5-chloro-3,8-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8;/h3-5H,1-2H3,(H2,13,14);1H |
InChI-Schlüssel |
YVGLVFNMMAXQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


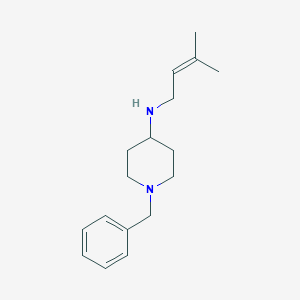
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
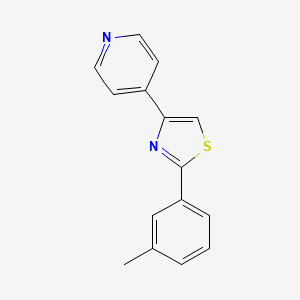
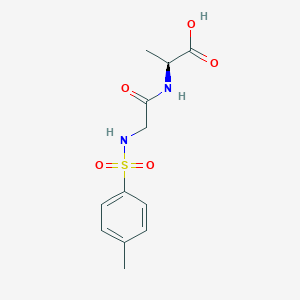

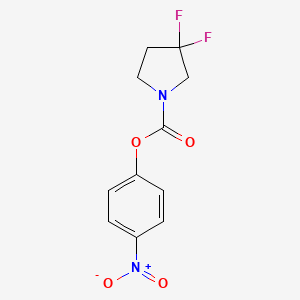

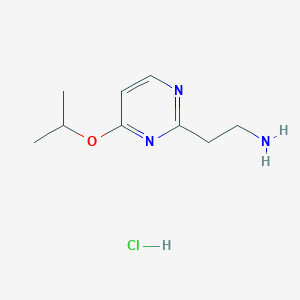
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
